BenchChemオンラインストアへようこそ!

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide

Hydrogen bonding Permeability Drug-likeness

N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide (CAS 1448134-01-7; molecular formula C₁₈H₂₃N₃O₂; molecular weight 313.40 g/mol) is a synthetic small molecule belonging to the pyrazole amide class. It features a 1H-pyrazole core N-substituted at the 1-position with a tetrahydropyran (oxan-4-yl) moiety and at the 4-position with a 2-phenylbutanamide chain.

Molecular Formula C18H23N3O2
Molecular Weight 313.401
CAS No. 1448134-01-7
Cat. No. B2759376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide
CAS1448134-01-7
Molecular FormulaC18H23N3O2
Molecular Weight313.401
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NC2=CN(N=C2)C3CCOCC3
InChIInChI=1S/C18H23N3O2/c1-2-17(14-6-4-3-5-7-14)18(22)20-15-12-19-21(13-15)16-8-10-23-11-9-16/h3-7,12-13,16-17H,2,8-11H2,1H3,(H,20,22)
InChIKeyHXFRECHDFOGLSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide (CAS 1448134-01-7): Chemical Identity and Structural Class Definition


N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide (CAS 1448134-01-7; molecular formula C₁₈H₂₃N₃O₂; molecular weight 313.40 g/mol) is a synthetic small molecule belonging to the pyrazole amide class. It features a 1H-pyrazole core N-substituted at the 1-position with a tetrahydropyran (oxan-4-yl) moiety and at the 4-position with a 2-phenylbutanamide chain . This compound represents a versatile scaffold for structure-activity relationship (SAR) exploration in medicinal chemistry, where the pyrazole ring serves as a privileged hinge-binding motif for kinase and other enzyme targets, while the tetrahydropyran group contributes conformational constraint and modulates physicochemical properties [1]. It is commercially available as a research chemical for drug discovery, chemical biology, and synthetic chemistry applications .

Why N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide Cannot Be Interchanged with In-Class Analogs: Structural Determinants of Differentiation


Within the pyrazole amide chemical space, compounds sharing the oxan-4-yl-pyrazole core can exhibit markedly different properties depending on the nature and length of the amide side chain. Even subtle modifications — such as replacing the 2-phenylbutanamide moiety with a benzamide, a trifluorobutanamide, or substituting the tetrahydropyran with a tetrahydrofuran — alter key molecular descriptors including hydrogen-bonding capacity, lipophilicity, conformational flexibility, and steric bulk . These physicochemical differences directly impact target binding, selectivity profiles, solubility, metabolic stability, and permeability, meaning that in-class analogs are not functionally equivalent and cannot be substituted without experimental validation [1]. The evidence below quantifies these structural differentiators against the three most structurally proximate commercially available analogs.

Quantitative Differentiation Evidence for N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide Against Closest Analogs


Hydrogen Bond Donor Count: Target vs. N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]benzamide

The target compound contains one hydrogen bond donor (the amide N–H), identical to the benzamide analog N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide. Both compounds satisfy Lipinski's Rule of Five requirement for HBD ≤ 5. This parity means the target compound does not introduce additional H-bond donor penalties relative to this comparator, maintaining equivalent potential for passive membrane permeability as assessed by this descriptor .

Hydrogen bonding Permeability Drug-likeness

Hydrogen Bond Acceptor Count: Target vs. N-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide

The target compound possesses three hydrogen bond acceptors (pyrazole N2, amide C=O, tetrahydropyran ring O), compared to the oxolan analog N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide which also possesses three HBA (pyrazole N2, amide C=O, tetrahydrofuran ring O). Both meet the Lipinski HBA ≤ 10 criterion . The parity in HBA count between the six-membered tetrahydropyran and five-membered tetrahydrofuran analogs indicates that ring size alteration does not change the total H-bond acceptor inventory, though the spatial orientation and basicity of the ether oxygen may differ subtly [1].

Hydrogen bonding Solubility Target engagement

Rotatable Bond Count and Conformational Flexibility: Target vs. 4,4,4-Trifluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide

The target compound contains approximately 6 rotatable bonds (amide C–N, phenyl–CH, CH–CH₂CH₃, pyrazole–N, N–tetrahydropyran, plus two within the butanamide chain), compared to approximately 4 rotatable bonds in 4,4,4-trifluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide . The higher rotatable bond count of the target implies greater conformational flexibility, which typically increases the entropic penalty upon binding but may also enable induced-fit recognition across a broader range of target conformations [1]. This flexibility differential is critical for selectivity profiling: the more flexible target compound may sample a wider conformational space, potentially accessing binding pockets inaccessible to the more rigid trifluoromethyl analog.

Conformational flexibility Entropic binding penalty Selectivity

Molecular Weight and Lipophilicity: Target vs. N-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide

The target compound (MW = 313.40 g/mol) is approximately 14 Da heavier than the oxolan analog N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide (MW = 299.37 g/mol) . This mass difference arises from the replacement of a five-membered tetrahydrofuran ring (–CH₂–O–CH₂–CH₂–, contributes C₄H₇O) with a six-membered tetrahydropyran ring (–CH₂–CH₂–O–CH₂–CH₂–, contributes C₅H₉O). The additional methylene group (+CH₂, ~14 Da) increases both molecular weight and, critically, the calculated partition coefficient (cLogP), as each added methylene contributes approximately +0.5 log units to lipophilicity [1]. The enhanced lipophilicity of the target may improve membrane permeability but could also increase metabolic liability and plasma protein binding relative to the oxolan analog.

Lipophilicity Molecular weight ADME Permeability

Ring Size and Conformational Constraint: Tetrahydropyran vs. Tetrahydrofuran in Pyrazole Amide Scaffolds

The target compound incorporates a six-membered tetrahydropyran (oxan-4-yl) ring, whereas the closest analog N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide contains a five-membered tetrahydrofuran (oxolan-3-yl) ring. In pyrazole-based kinase inhibitor design, the tetrahydropyran ring provides greater conformational rigidity and a more defined spatial orientation of the ether oxygen for hydrogen bonding with kinase hinge residues (e.g., Lys114 of ERK2), compared to the more puckered and flexible tetrahydrofuran ring . The literature on pyrazole kinase inhibitors explicitly notes that replacing tetrahydropyran with heteroaromatic rings alters both metabolic stability and the conserved hydrogen bond with the kinase hinge region, confirming that ring size and composition are non-interchangeable design parameters [1].

Conformational constraint Kinase selectivity Scaffold design

Phenyl Group Presence and π-Stacking Potential: Target vs. 4,4,4-Trifluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide

The target compound contains a phenyl ring on the α-carbon of the butanamide chain, providing potential for π-π stacking and hydrophobic interactions with aromatic residues (Phe, Tyr, Trp) in target protein binding pockets. In contrast, 4,4,4-trifluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide replaces the phenyl group with a trifluoromethyl terminus, which is electron-withdrawing and lacks aromatic character . This structural difference is functionally significant: phenyl groups contribute approximately −0.5 to −2.0 kcal/mol in π-stacking binding energy depending on geometry and partner residue, representing a quantifiable thermodynamic advantage for targets with aromatic-rich binding pockets [1]. For targets such as kinases with gatekeeper phenylalanine residues or bromodomains with aromatic cages, the phenyl-bearing target compound is structurally predisposed to stronger engagement.

π-Stacking Aromatic interactions Binding affinity

Recommended Application Scenarios for N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide Based on Quantified Differentiation Evidence


Kinase Inhibitor Hit-to-Lead Optimization Requiring Defined H-Bond Geometry

For drug discovery programs targeting kinases where the hinge-binding pyrazole scaffold is employed, the six-membered tetrahydropyran (oxan-4-yl) group of the target compound offers superior conformational rigidity compared to the five-membered tetrahydrofuran analog. The class-level evidence indicates that tetrahydropyran conserves hydrogen bonding with key kinase residues such as Lys114 of ERK2, while the larger ring size constrains the spatial orientation of the ether oxygen for productive hinge engagement . The target compound's single H-bond donor (amide N–H) preserves drug-likeness, and the phenyl group provides π-stacking potential for enhanced affinity against kinases with aromatic gatekeeper residues [1]. Researchers should select this compound when conformational preorganization and defined H-bond geometry are prioritized over the flexibility offered by oxolan-containing analogs.

Fragment-Based Drug Discovery (FBDD) Libraries Requiring Moderate Conformational Flexibility

With approximately 6 rotatable bonds and a molecular weight of 313.40 g/mol, the target compound occupies a favorable position in fragment-like chemical space (typically MW < 300, though 'fragment' definitions extend to ~350 Da for some libraries). Its ~50% higher rotatable bond count relative to the trifluoromethyl analog (6 vs. ~4) provides greater conformational sampling capacity, which is advantageous for fragment screening where induced-fit binding can reveal cryptic pockets. The absence of strongly electron-withdrawing groups (unlike the trifluoromethyl analog) avoids potential metabolic activation pathways, and the three HBA groups provide sufficient polarity for aqueous solubility while maintaining acceptable permeability characteristics [1].

Chemical Biology Probe Development Targeting Aromatic-Rich Protein Interfaces

The phenyl group at the α-position of the butanamide chain distinguishes this compound from trifluoromethyl-substituted analogs that lack aromatic character. For protein targets with aromatic-rich binding interfaces — including bromodomains, PH domains, and kinases with Phe/Tyr-rich active sites — the target compound offers π-π stacking capacity with estimated binding energy contributions of −0.5 to −2.0 kcal/mol . When developing chemical probes where target engagement strength is critical, the phenyl-bearing target compound provides a structurally justified advantage over non-aromatic analogs. The MW of 313.40 g/mol remains within the acceptable range for probe development (typically < 500 Da), and the balanced HBD/HBA profile supports further functionalization without violating drug-likeness thresholds [1].

SAR Expansion Around Pyrazole Amide Scaffolds with Controlled Lipophilicity Modulation

The target compound's molecular weight (+14 Da) and estimated cLogP (+~0.5 log units) relative to the oxolan analog provides a quantifiable lipophilicity increment for systematic SAR exploration . In medicinal chemistry campaigns where fine-tuning lipophilicity is critical — for example, optimizing CNS penetration (desired cLogP range 2–5) or reducing hERG liability (associated with high cLogP) — the tetrahydropyran-containing target compound offers a distinct and measurable property profile. Researchers can use this compound as a reference point in lipophilic efficiency (LipE = pIC₅₀ − cLogP) analyses, selecting between the target and the oxolan analog based on whether increased (target) or decreased (oxolan) lipophilicity is desired in the property optimization trajectory [1].

Quote Request

Request a Quote for N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.